Cas no 75479-90-2 (2,4-Dichloro-3'-methylsulfanyl-biphenyl)

2,4-Dichloro-3'-methylsulfanyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,4-Dichloro-3'-methylsulfanyl-biphenyl
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- インチ: 1S/C13H10Cl2S/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,1H3
- InChIKey: AJKWJCWTIGSHEI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=CC=C(C=1)SC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- トポロジー分子極性表面積: 25.3
- 疎水性パラメータ計算基準値(XlogP): 5.8
2,4-Dichloro-3'-methylsulfanyl-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008293-1g |
2,4-Dichloro-3'-methylsulfanyl-biphenyl |
75479-90-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
Alichem | A011008293-250mg |
2,4-Dichloro-3'-methylsulfanyl-biphenyl |
75479-90-2 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Alichem | A011008293-500mg |
2,4-Dichloro-3'-methylsulfanyl-biphenyl |
75479-90-2 | 97% | 500mg |
$823.15 | 2023-09-01 |
2,4-Dichloro-3'-methylsulfanyl-biphenyl 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2,4-Dichloro-3'-methylsulfanyl-biphenylに関する追加情報
2,4-Dichloro-3'-methylsulfanyl-biphenyl (CAS No. 75479-90-2): Properties, Applications, and Industry Insights
2,4-Dichloro-3'-methylsulfanyl-biphenyl (CAS No. 75479-90-2) is a specialized biphenyl derivative with unique chemical properties that make it valuable in various industrial and research applications. This compound belongs to the class of organosulfur compounds and features a distinct molecular structure with chloro and methylsulfanyl functional groups. Its systematic IUPAC name reflects its precise chemical configuration, which contributes to its specific reactivity and applications.
The molecular formula of 2,4-Dichloro-3'-methylsulfanyl-biphenyl is C13H10Cl2S, with a molecular weight of 269.19 g/mol. This chlorinated biphenyl derivative exhibits interesting physicochemical properties, including moderate solubility in organic solvents and specific thermal stability characteristics. Researchers have shown growing interest in this compound due to its potential as a building block in organic synthesis and material science applications.
In recent years, 2,4-Dichloro-3'-methylsulfanyl-biphenyl has gained attention in the field of advanced materials development. Its unique combination of aromatic rings, chlorine substituents, and sulfur-containing group makes it particularly interesting for creating novel polymeric materials with specific electronic or optical properties. The compound's ability to participate in various coupling reactions has made it valuable in pharmaceutical intermediate synthesis as well.
The synthesis of 75479-90-2 typically involves cross-coupling reactions between appropriately substituted benzene derivatives. Modern synthetic approaches often employ palladium-catalyzed reactions, which offer improved yields and selectivity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this and similar biphenyl compounds.
From an industrial perspective, 2,4-Dichloro-3'-methylsulfanyl-biphenyl serves as an important intermediate in the production of various specialty chemicals. Its applications span multiple sectors, including electronic materials, liquid crystals, and organic semiconductors. The compound's structural features allow for further functionalization, making it versatile for creating more complex molecular architectures.
Quality control and characterization of CAS 75479-90-2 typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy). These methods ensure the purity and consistency of the material for research and industrial applications.
The market for 2,4-Dichloro-3'-methylsulfanyl-biphenyl has shown steady growth, particularly in regions with strong specialty chemicals industries. Manufacturers are increasingly focusing on developing more efficient production processes to meet the growing demand from material science and pharmaceutical research sectors. Recent trends indicate rising interest in this compound's potential applications in organic electronics and energy storage systems.
Researchers continue to explore new applications for 75479-90-2, particularly in the development of functional materials with tailored properties. Its molecular structure offers opportunities for creating materials with specific electronic characteristics, making it relevant to emerging technologies in optoelectronics and molecular electronics.
Handling and storage of 2,4-Dichloro-3'-methylsulfanyl-biphenyl require standard laboratory safety precautions. While not classified as hazardous under normal conditions, proper chemical handling procedures should always be followed. The compound should be stored in a cool, dry place, protected from light and moisture to maintain its stability over time.
From an environmental perspective, studies on biphenyl derivatives like CAS 75479-90-2 have focused on understanding their environmental fate and potential impacts. Current research indicates that proper waste management and disposal methods can effectively mitigate any environmental concerns associated with these compounds.
The future outlook for 2,4-Dichloro-3'-methylsulfanyl-biphenyl appears promising, with potential applications in cutting-edge technologies. As research in advanced materials and organic electronics continues to advance, the demand for specialized aromatic compounds like this is expected to grow. Ongoing developments in green chemistry and sustainable synthesis methods may further enhance its commercial viability.
For researchers and industry professionals seeking detailed technical information about 75479-90-2, comprehensive data sheets are available from reputable chemical suppliers. These typically include specifications regarding purity, physical properties, and recommended storage conditions for optimal performance in various applications.
In conclusion, 2,4-Dichloro-3'-methylsulfanyl-biphenyl (CAS No. 75479-90-2) represents an important class of functionalized biphenyls with diverse applications in modern chemistry and materials science. Its unique structural features and chemical properties continue to make it a valuable compound for both research and industrial applications, particularly in the development of new materials with specialized functions.
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